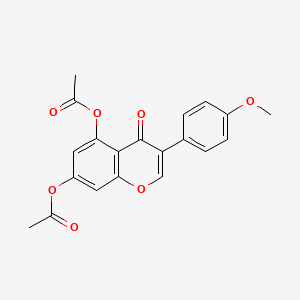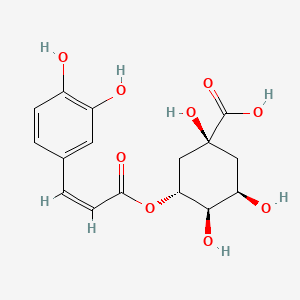
Sulfamoyl chloride, dicyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl chloride, dicyclohexyl- is an organosulfur compound with the chemical formula C12H22ClNO2S. It is a derivative of sulfamoyl chloride, where the hydrogen atoms are replaced by dicyclohexyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonamides, which are important in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfamoyl chloride, dicyclohexyl- can be synthesized through the reaction of dicyclohexylamine with sulfuryl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction is as follows:
(C6H11)2NH+SO2Cl2→(C6H11)2NSO2Cl+HCl
Industrial Production Methods: In industrial settings, the production of sulfamoyl chloride, dicyclohexyl- involves the use of large-scale reactors where dicyclohexylamine and sulfuryl chloride are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Hydrolysis: Sulfamoyl chloride, dicyclohexyl- undergoes hydrolysis in the presence of water, leading to the formation of dicyclohexylamine and sulfur dioxide.
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides. This reaction is commonly used in the synthesis of pharmaceuticals.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Amines, often under basic conditions to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Hydrolysis: Dicyclohexylamine and sulfur dioxide.
Substitution: Dicyclohexylsulfonamides.
Applications De Recherche Scientifique
Sulfamoyl chloride, dicyclohexyl- is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of sulfonamides, which are key intermediates in the production of various pharmaceuticals.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the development of drugs, particularly antibiotics and anti-inflammatory agents.
Industry: Applied in the production of agrochemicals and polymers.
Mécanisme D'action
Sulfamoyl chloride, dicyclohexyl- can be compared with other sulfamoyl chlorides such as dimethylsulfamoyl chloride and diethylsulfamoyl chloride. The key differences lie in the substituents attached to the nitrogen atom:
Dimethylsulfamoyl Chloride: Contains two methyl groups, making it less sterically hindered compared to dicyclohexyl derivative.
Diethylsulfamoyl Chloride: Contains two ethyl groups, offering intermediate steric hindrance and reactivity.
Uniqueness: The dicyclohexyl groups in sulfamoyl chloride, dicyclohexyl- provide significant steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Comparaison Avec Des Composés Similaires
- Dimethylsulfamoyl chloride
- Diethylsulfamoyl chloride
- Piperidylsulfamoyl chloride
Propriétés
IUPAC Name |
N,N-dicyclohexylsulfamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNQGADNXRISFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912525 |
Source


|
| Record name | Dicyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99700-74-0 |
Source


|
| Record name | N-Chlorosulfonyl dicyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099700740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B1222003.png)
![3,5-dimethyl-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1222005.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)
![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)
![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)





![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)
